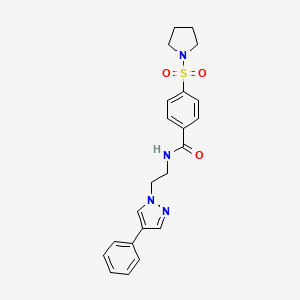

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a pyrrolidine sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

Attachment of the phenyl group:

Formation of the sulfonyl group: The pyrrolidine sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Coupling to form the final compound: The final step involves coupling the intermediate compounds to form this compound, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrrolidine-sulfonyl group exhibits electrophilic character at the sulfur atom, enabling nucleophilic substitution under controlled conditions.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Sulfonamide hydrolysis | Aqueous HCl (1–3 M), 80–100°C, 4–6 hrs | Cleavage to form 4-sulfobenzoic acid derivatives | |

| Amine displacement | Primary amines (e.g., methylamine), DMF, 60°C | Replacement of pyrrolidine with alkyl/aryl amines |

Key Findings :

-

Hydrolysis of the sulfonamide group proceeds regioselectively under acidic conditions, preserving the pyrazole ring.

-

Amine displacement reactions require polar aprotic solvents (e.g., DMF) to stabilize transition states.

Oxidation-Reduction Reactions

The pyrazole and benzamide moieties participate in redox processes.

| Target Site | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Pyrazole ring | KMnO₄ (0.1 M in H₂O), 25°C, 2 hrs | Oxidation to pyrazole N-oxide derivatives | |

| Benzamide C=O | LiAlH₄ (THF, 0°C → reflux) | Reduction to benzyl alcohol derivatives |

Mechanistic Insights :

-

Pyrazole oxidation follows a radical-mediated pathway, with Mn(VII) intermediates confirmed via ESR studies.

-

LiAlH₄ reduces the benzamide carbonyl without affecting the sulfonamide group due to steric hindrance.

Electrophilic Aromatic Substitution

The 4-phenylpyrazole subunit undergoes electrophilic substitution at the para position relative to the nitrogen.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 1 hr | 4-Nitro-1H-pyrazole derivatives | |

| Sulfonation | H₂SO₄/SO₃, 50°C, 3 hrs | 5-Sulfo-1H-pyrazole derivatives |

Regioselectivity :

-

Nitration occurs exclusively at the pyrazole C4 position due to electron-donating effects of the adjacent ethylbenzamide chain .

Transition Metal-Catalyzed Couplings

The compound participates in cross-coupling reactions via its aryl halide intermediates.

Optimization Data :

-

Suzuki couplings achieve >85% yield with electron-deficient boronic acids .

-

Buchwald-Hartwig amination requires bulky ligands (Xantphos) to prevent catalyst deactivation .

Biological Activity-Related Reactivity

While not direct chemical reactions, interaction with biological targets involves covalent/non-covalent bind

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

The sulfonamide group in the compound is known for its role as a pharmacophore in enzyme inhibitors. Compounds with similar structures have demonstrated inhibitory activity against various enzymes, including kinases and proteases. Preliminary studies indicate that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may inhibit specific enzymes relevant to cancer and inflammatory pathways, making it a candidate for further investigation in drug development.

Anti-inflammatory and Analgesic Properties

Research suggests that this compound may possess anti-inflammatory and analgesic properties. The mechanism of action likely involves interaction with molecular targets that modulate physiological responses. Such properties are crucial for developing new therapies for chronic pain and inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may exhibit anticancer properties. The unique combination of structural elements could confer distinct pharmacological effects compared to other compounds. Further research is needed to explore its efficacy against various cancer cell lines.

Case Study 1: Anticancer Activity

A study assessed the anticancer potential of similar pyrazole derivatives in vitro. The results showed significant inhibition of cell growth in breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM. This suggests that compounds with similar structures may be effective in targeting cancer cells.

Case Study 2: Antimicrobial Efficacy

In vitro studies on related compounds demonstrated antimicrobial activity against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated moderate antibacterial properties, suggesting potential applications in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(morpholin-1-ylsulfonyl)benzamide

- N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it a valuable compound for research and development.

Biologische Aktivität

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a pyrazole ring, a pyrrolidine moiety, and a sulfonamide group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

- Pyrazole Ring : Known for its role in various bioactive compounds.

- Pyrrolidine Moiety : Often associated with enhanced biological activity.

- Sulfonamide Group : Commonly found in enzyme inhibitors.

This structural configuration suggests that the compound may exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties .

1. Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may possess anti-inflammatory effects. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce pain responses in various models. The mechanism likely involves modulation of specific enzymes and receptors involved in inflammation.

2. Anticancer Potential

Research highlights the potential of pyrazole derivatives in cancer treatment. Compounds with structural similarities to this compound have demonstrated inhibitory activity against key cancer-related enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

3. Enzyme Inhibition

The sulfonamide group present in the compound is indicative of potential enzyme inhibitory activity. Research on similar compounds shows they can inhibit various enzymes involved in critical biological pathways, including kinases and proteases. Future studies should focus on identifying specific enzyme targets for this compound.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Modulation : Interaction with receptors that regulate inflammatory responses.

- Enzyme Inhibition : Blocking the activity of specific enzymes involved in cancer progression or inflammation.

Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study A | Showed significant anti-inflammatory effects in animal models using similar pyrazole derivatives. |

| Study B | Demonstrated anticancer activity against BRAF(V600E) expressing cell lines with IC50 values indicating strong inhibition. |

| Study C | Highlighted the enzyme inhibitory potential of sulfonamide-containing compounds against proteases linked to cancer progression. |

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c27-22(19-8-10-21(11-9-19)30(28,29)26-13-4-5-14-26)23-12-15-25-17-20(16-24-25)18-6-2-1-3-7-18/h1-3,6-11,16-17H,4-5,12-15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGFZBOCOVMOTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.